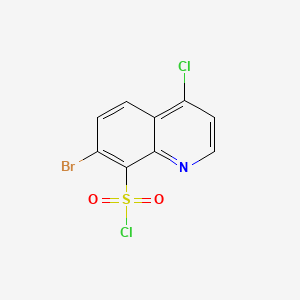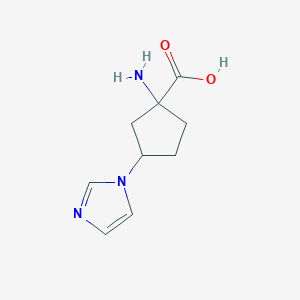
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the benzene ring. The presence of a fluorine atom at position 4 and an aldehyde group at position 6 makes this compound unique and valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde typically involves the reaction of 4-fluoro-1H-1,3-benzodiazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the benzodiazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid.
Reduction: 4-fluoro-1H-1,3-benzodiazole-6-methanol.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and aldehyde group can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-fluoro-1H-1,3-benzodiazole: Lacks the aldehyde group at position 6.
6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde: The aldehyde group is at position 5 instead of 6.
Uniqueness
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C8H5FN2O |
|---|---|
分子量 |
164.14 g/mol |
IUPAC名 |
7-fluoro-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-4H,(H,10,11) |
InChIキー |
LAEHMXIHEFUHPW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC=N2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13488497.png)

![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
